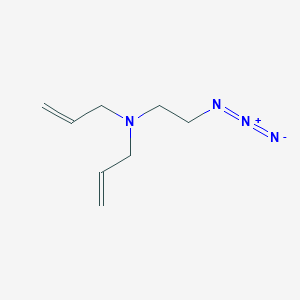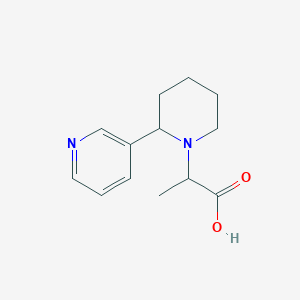![molecular formula C11H19NO3 B1478940 2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid CAS No. 2098133-77-6](/img/structure/B1478940.png)
2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid
Descripción general
Descripción
2-(3a-(Methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid (MHHCP) is an organic acid found in a variety of organisms, including plants, fungi, and bacteria. MHHCP is a very important molecule, as it is involved in many metabolic processes, including energy production, biosynthesis, and detoxification. MHHCP is also known for its antioxidant properties, which make it a promising candidate for use in various medical treatments.
Aplicaciones Científicas De Investigación
Pyrolysis of Polysaccharides
Research on the pyrolysis of polysaccharides has explored the chemical mechanisms involved in the formation of small carbon chain compounds like acetic acid, which shares a functional group with the specified compound. Studies focus on understanding the effects of linkage types and inorganic additives on pyrolytic pathways, highlighting the formation of key biochemicals through thermal decomposition processes (Ponder & Richards, 2010).
Biotechnological Production from Biomass
Biotechnological routes for producing lactic acid from biomass have been investigated, with lactic acid serving as a precursor for various chemicals. Such studies outline the potential of biomass as a sustainable source for high-value chemicals, demonstrating the relevance of organic acid production in green chemistry applications (Gao, Ma, & Xu, 2011).
Antioxidant and Biological Activities of Phenolic Compounds
The exploration of phenolic compounds, including their occurrence, biosynthesis, and therapeutic applications, is another significant area. These studies delve into the pharmacological importance of naturally occurring antioxidants, highlighting their potential in preventing diseases and promoting human health (Srinivasulu et al., 2018).
Electrochemical Reduction Catalysts
Advancements in metal-nitrogen-carbon catalysts for the electrochemical reduction of oxygen demonstrate the application of chemical compounds in developing sustainable technologies for energy production. This research is pivotal for enhancing the performance of fuel cells, showcasing the intersection of chemistry and energy technology (Li & Jaouen, 2018).
Mecanismo De Acción
The mechanism of action of this compound is not specified in the search results. Its use in scientific research suggests that it may have diverse mechanisms of action depending on the context.
Propiedades
IUPAC Name |
2-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-15-8-11-4-2-3-9(11)5-12(7-11)6-10(13)14/h9H,2-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTQRUPJTGMBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCC1CN(C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



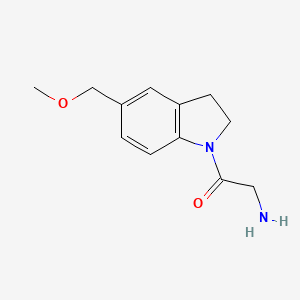
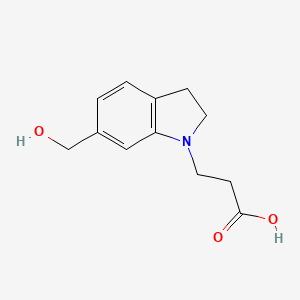

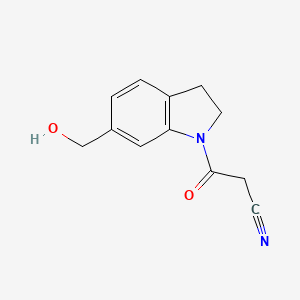
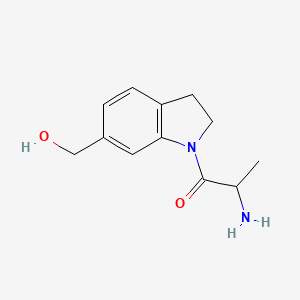
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine](/img/structure/B1478868.png)
![octahydrobenzo[e][1,4]oxazepine-1(5H)-carboximidamide](/img/structure/B1478869.png)
![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)-3-oxopropanenitrile](/img/structure/B1478870.png)
![1-(6-chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1478873.png)
![5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478874.png)
![5-(5-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478876.png)
